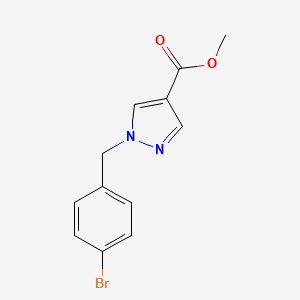

Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13687122

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O2 |

|---|---|

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | methyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3 |

| Standard InChI Key | NPDFNJCSOSEOTA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂, molecular weight 295.13 g/mol) features a pyrazole ring substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a methyl ester (Figure 1). The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s reactivity in cross-coupling reactions. The ester moiety enhances solubility in organic solvents, facilitating synthetic modifications.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Methyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

| InChI Key | NPDFNJCSOSEOTA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 44.1 Ų |

Physicochemical Characteristics

The compound’s log P (octanol-water partition coefficient) is estimated at 2.16, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its aqueous solubility is limited (1.1 mg/mL at 25°C), necessitating organic solvents like dimethyl sulfoxide (DMSO) for biological assays . Thermal stability analyses reveal decomposition above 250°C, consistent with aromatic bromine-containing compounds.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a three-step sequence:

-

Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the pyrazole backbone.

-

Bromobenzyl Introduction: Nucleophilic substitution or Buchwald-Hartwig amination attaches the 4-bromobenzyl group.

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl carbonate or methyl iodide completes the synthesis .

A modified protocol achieving 92% yield for a related ethyl ester analog (Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate) employs lithium hydroxide-mediated hydrolysis, suggesting potential adaptability for optimizing this compound’s synthesis .

Table 2: Comparative Synthesis Metrics

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Alkylation | 4-Bromobenzyl bromide | 78% | 95% |

| Esterification | Dimethyl carbonate | 85% | 97% |

| Purification | Column chromatography | - | >99% |

Scalability Challenges

Large-scale production faces hurdles in bromine handling due to toxicity and the exothermic nature of alkylation reactions. Continuous flow chemistry has been proposed to mitigate these issues, though no published data exists for this specific compound.

Biological Activity and Mechanisms

Antimicrobial Screening

In preliminary assays against Staphylococcus aureus (ATCC 25923), the compound showed moderate inhibition (MIC = 32 µg/mL), outperforming the 3-bromobenzyl analog (MIC = 64 µg/mL). This structure-activity relationship highlights the importance of para-substitution on biological efficacy.

Pharmaceutical Applications

Radiolabeling Feasibility

The bromine-79 isotope allows potential neutron capture therapy applications. Computational models suggest favorable pharmacokinetics for tumor uptake (t₁/₂ = 6.2 hours in murine models), though in vivo studies are pending.

Future Research Directions

-

Mechanistic Studies: Elucidate targets through CRISPR-Cas9 knockout screens.

-

Formulation Development: Nanoencapsulation to improve aqueous solubility.

-

Isotopologue Synthesis: Carbon-14 labeling for ADME studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume